molecular formula C22H20O6 B1235085 Howiinol A CAS No. 190848-69-2

Howiinol A

Cat. No. B1235085
CAS RN: 190848-69-2
M. Wt: 380.4 g/mol
InChI Key: HCJURVKKVSCZRL-VTWBULIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Howiinol A is a natural product found in Marsypopetalum crassum with data available.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Howiinol A has been identified as having significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized Howiinol A and tested its cytotoxicity against human cancer cell lines LU-1, HepG2, KB, and MCF7, finding high activity with IC50 values ranging from 0.53 to 0.71 μg/ml (Nguyễn Văn Hùng et al., 2010). Another study synthesized fluorinated analogues of Howiinol A and found that these compounds exhibited similar cytotoxic activities on several cell lines in the micromolar range (Lidia Dumitrescu et al., 2010).

Impact on Oxidative Processes

The research on fluorinated analogues of Howiinol A also provided insights into the impact of fluorine on oxidative processes. Unlike (R) goniothalamin and Howiinol A, the trifluoromethyl parent compounds remained unchanged when subjected to biomimetic oxidative systems, indicating a possible role in oxidative stress modulation (Lidia Dumitrescu et al., 2010).

properties

CAS RN

190848-69-2

Product Name

Howiinol A

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

[(1R,2R)-2-hydroxy-2-[(2R,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C22H20O6/c23-17-12-14-19(25)28-22(17)20(26)21(16-9-5-2-6-10-16)27-18(24)13-11-15-7-3-1-4-8-15/h1-14,17,20-23,26H/b13-11+/t17-,20+,21+,22+/m0/s1

InChI Key

HCJURVKKVSCZRL-VTWBULIDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O[C@H](C2=CC=CC=C2)[C@H]([C@H]3[C@H](C=CC(=O)O3)O)O

SMILES

C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(C3C(C=CC(=O)O3)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(C3C(C=CC(=O)O3)O)O

synonyms

GHM-10 cpd
GHM10 cpd
howiinol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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